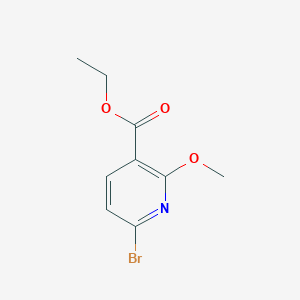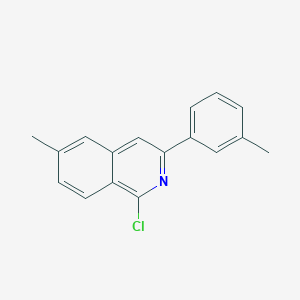
2-(Bromomethyl)naphthalene-7-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Brommethyl)naphthalin-7-acetonitril ist eine organische Verbindung, die eine Brommethylgruppe aufweist, die an einen Naphthalinring gebunden ist, mit einer Acetonitrilgruppe in der 7. Position.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode zur Synthese von 2-(Brommethyl)naphthalin-7-acetonitril beinhaltet die Reaktion von 2-(Brommethyl)naphthalin mit Kaliumcyanid (KCN) in Dimethylsulfoxid (DMSO) unter einer Stickstoffatmosphäre. Die Reaktionsmischung wird 16 Stunden lang bei 60 °C gerührt, anschließend abgekühlt und filtriert, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung beinhalten typischerweise ähnliche Synthesewege, werden jedoch zur Verarbeitung größerer Mengen angepasst. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Effizienz verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Bromomethyl)naphthalene-7-acetonitrile involves the reaction of 2-(bromomethyl)naphthalene with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) under a nitrogen atmosphere. The reaction mixture is stirred at 60°C for 16 hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Brommethyl)naphthalin-7-acetonitril durchläuft verschiedene chemische Reaktionen, darunter:
Nucleophile Substitution: Die Brommethylgruppe kann durch Nucleophile wie Azide, Amine oder Thiole ersetzt werden.
Oxidation: Die Verbindung kann zu entsprechenden Naphthaldehyden oder Naphthensäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in primäre Amine umwandeln.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumazid (NaN3) oder primäre Amine in polaren aprotischen Lösungsmitteln.
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).
Hauptprodukte
Nucleophile Substitution: Bildung von Aziden, Aminen oder Thiolen.
Oxidation: Bildung von Naphthaldehyden oder Naphthensäuren.
Reduktion: Bildung von primären Aminen.
Wissenschaftliche Forschungsanwendungen
2-(Brommethyl)naphthalin-7-acetonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht für seine potenzielle Rolle in biochemischen Stoffwechselwegen und Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Erforscht für seine potenzielle Verwendung in der Medikamentenentwicklung und als Vorläufer für pharmakologisch aktive Verbindungen.
Industrie: Wird bei der Herstellung von Farbstoffen, Agrochemikalien und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(Brommethyl)naphthalin-7-acetonitril beruht auf seiner Fähigkeit, als Alkylierungsmittel zu fungieren. Die Brommethylgruppe kann mit Nucleophilen reagieren, was zur Bildung kovalenter Bindungen mit verschiedenen molekularen Zielstrukturen führt. Diese Reaktivität ist entscheidend für seine Rolle in der organischen Synthese und potenziellen biologischen Anwendungen .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)naphthalene-7-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)naphthalene-7-acetonitrile involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity is crucial for its role in organic synthesis and potential biological applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Fluormethyl-7-methylnaphthalin: Ähnliche Struktur, jedoch mit einer Fluormethylgruppe anstelle einer Brommethylgruppe.
2-Naphthylacetonitril: Fehlt die Brommethylgruppe, teilt aber die Naphthalin- und Acetonitrilmoleküle.
7-(Fluormethyl)-2-Naphthylmethanol: Enthält eine Fluormethylgruppe und eine Hydroxylgruppe.
Einzigartigkeit
2-(Brommethyl)naphthalin-7-acetonitril ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die eine eindeutige Reaktivität und potenzielle Anwendungen in verschiedenen Bereichen verleihen. Das Vorhandensein sowohl von Brommethyl- als auch von Acetonitrilgruppen ermöglicht vielfältige chemische Umwandlungen und Wechselwirkungen.
Eigenschaften
Molekularformel |
C13H10BrN |
|---|---|
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
2-[7-(bromomethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-11-2-4-12-3-1-10(5-6-15)7-13(12)8-11/h1-4,7-8H,5,9H2 |
InChI-Schlüssel |
JXGXDPDKGGGGDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)CBr)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


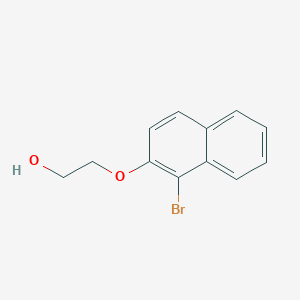
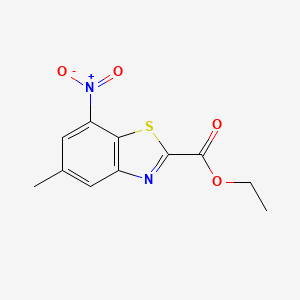
![[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride](/img/structure/B11855628.png)
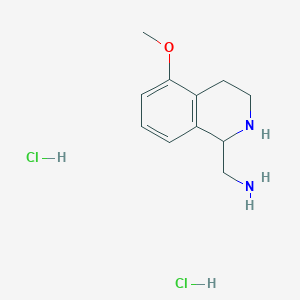
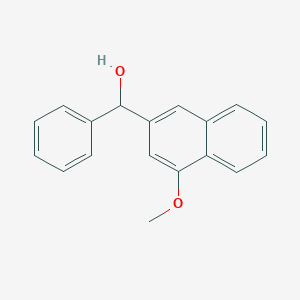
![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)
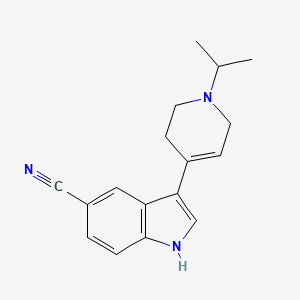



![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)
